Cas no 92932-02-0 (tert-Butyl 2-amino-4,5,6,7-tetrahydrobenzobthiophene-3-carboxylate)

Tert-Butyl 2-amino-4,5,6,7-tetrahydrobenzobthiophene-3-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its role in the preparation of pharmacologically active compounds. The tert-butyl ester group enhances stability and facilitates selective deprotection under mild conditions, while the tetrahydrobenzobthiophene scaffold offers a rigid framework for further functionalization. Its amino group provides a reactive site for derivatization, making it useful in medicinal chemistry for constructing heterocyclic systems. This compound is particularly advantageous in the synthesis of kinase inhibitors and other bioactive molecules due to its balanced reactivity and compatibility with a range of reaction conditions. High purity and consistent performance make it a reliable choice for research and industrial applications.
tert-Butyl 2-amino-4,5,6,7-tetrahydrobenzobthiophene-3-carboxylate structure
92932-02-0 structure
Product name:tert-Butyl 2-amino-4,5,6,7-tetrahydrobenzobthiophene-3-carboxylate
CAS No:92932-02-0
MF:C13H19NO2S
MW:253.360462427139
MDL:MFCD02287893
CID:3031587
PubChem ID:10777280

tert-Butyl 2-amino-4,5,6,7-tetrahydrobenzobthiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-AMino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid tert-butyl ester
    • Benzo[b]thiophene-3-carboxylic acid, 2-amino-4,5,6,7-tetrahydro-, 1,1-dimethylethyl ester
    • tert-Butyl 2-amino-4,5,6,7-tetrahydrobenzobthiophene-3-carboxylate
    • MDL: MFCD02287893
    • Inchi: 1S/C13H19NO2S/c1-13(2,3)16-12(15)10-8-6-4-5-7-9(8)17-11(10)14/h4-7,14H2,1-3H3
    • InChI Key: LBJBSHGWJTXGDG-UHFFFAOYSA-N
    • SMILES: C12CCCCC=1C(C(OC(C)(C)C)=O)=C(N)S2

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3

Experimental Properties

  • Density: 1.175±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Almost insoluble (0.02 g/l) (25 º C),

tert-Butyl 2-amino-4,5,6,7-tetrahydrobenzobthiophene-3-carboxylate Security Information

tert-Butyl 2-amino-4,5,6,7-tetrahydrobenzobthiophene-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB490378-5 g
t-Butyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
92932-02-0
5g
€532.90 2023-04-20
TRC
B750213-1g
tert-Butyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
92932-02-0
1g
$ 170.00 2022-06-01
TRC
B750213-100mg
tert-Butyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
92932-02-0
100mg
$ 98.00 2023-04-18
Enamine
EN300-176682-0.1g
tert-butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
92932-02-0 95%
0.1g
$61.0 2023-09-20
Enamine
EN300-176682-0.5g
tert-butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
92932-02-0 95%
0.5g
$136.0 2023-09-20
Aaron
AR00II38-50mg
Benzo[b]thiophene-3-carboxylic acid, 2-amino-4,5,6,7-tetrahydro-,1,1-dimethylethyl ester
92932-02-0 95%
50mg
$82.00 2025-03-21
abcr
AB490378-1g
t-Butyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate; .
92932-02-0
1g
€217.00 2025-02-11
Enamine
EN300-176682-10g
tert-butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
92932-02-0 95%
10g
$355.0 2023-09-20
Aaron
AR00II38-5g
Benzo[b]thiophene-3-carboxylic acid, 2-amino-4,5,6,7-tetrahydro-,1,1-dimethylethyl ester
92932-02-0 95%
5g
$335.00 2023-12-13
Ambeed
A305767-1g
tert-Butyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
92932-02-0 95%
1g
$171.0 2024-04-16

Additional information on tert-Butyl 2-amino-4,5,6,7-tetrahydrobenzobthiophene-3-carboxylate

tert-Butyl 2-amino-4,5,6,7-tetrahydrobenzobthiophene-3-carboxylate: A Comprehensive Overview

The compound CAS No. 92932-02-0, commonly referred to as tert-butyl 2-amino-4,5,6,7-tetrahydrobenzobthiophene-3-carboxylate, is a significant molecule in the field of organic chemistry. This compound belongs to the class of benzobthiophenes, which are heterocyclic compounds with a sulfur atom in the ring system. The presence of the tert-butyl group and the amino functionality introduces unique chemical properties that make this compound valuable in various applications.

Recent studies have highlighted the potential of this compound in drug discovery and material science. Its structure, featuring a fused benzene and thiophene ring system with a tetrahydro substitution pattern, provides a versatile platform for further chemical modifications. The carboxylate group at position 3 is particularly reactive and can be utilized in various synthetic transformations to generate derivatives with enhanced bioactivity or electronic properties.

In terms of synthesis, this compound is typically prepared through a multi-step process involving coupling reactions and reductions. The incorporation of the tert-butyl group enhances the molecule's stability and solubility, making it suitable for use in both laboratory settings and industrial applications. Researchers have also explored the use of this compound as a precursor for constructing more complex heterocyclic frameworks.

The application of tert-butyl 2-amino-4,5,6,7-tetrahydrobenzobthiophene-3-carboxylate in pharmaceuticals is an area of growing interest. Its amino group can act as a nucleophile in various reactions, enabling the creation of bioactive molecules with potential therapeutic benefits. Recent findings suggest that derivatives of this compound may exhibit anti-inflammatory or antioxidant properties, making them promising candidates for drug development.

In addition to its role in pharmacology, this compound has found applications in materials science. The sulfur-containing heterocyclic core contributes to its electronic properties, making it a candidate for use in organic electronics or optoelectronic devices. Researchers have investigated its potential as a building block for constructing advanced materials with tailored functionalities.

The latest advancements in green chemistry have also influenced the synthesis and application of this compound. Scientists are exploring more sustainable methods to produce this molecule, such as using biocatalysts or renewable feedstocks. These efforts align with global initiatives to reduce environmental impact while maintaining high standards of chemical innovation.

In conclusion, CAS No. 92932-02-0, or tert-butyl 2-amino-4,5,6,7-tetrahydrobenzobthiophene-3-carboxylate, stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its unique structure and functional groups continue to inspire new research directions, ensuring its relevance in both academic and industrial settings for years to come.

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Amadis Chemical Company Limited
(CAS:92932-02-0)tert-Butyl 2-amino-4,5,6,7-tetrahydrobenzobthiophene-3-carboxylate
A1191522
Purity:99%/99%
Quantity:1g/5g
Price ($):154.0/193.0